molecular formula C19H22O4 B131365 Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate CAS No. 143633-91-4

Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate

Cat. No.: B131365
CAS No.: 143633-91-4
M. Wt: 314.4 g/mol
InChI Key: ZSPBIVGRCZUELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate has been utilized in various catalytic processes. For instance, it has been involved in palladium-catalyzed allylic alkylation and amination reactions, demonstrating significant regio- and stereoselectivity (Tanigawa et al., 1982). Another study explored the use of similar compounds in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan, showing the compound's utility in complex organic synthesis (Gong et al., 1999).

Intermediate in Drug Synthesis

Research has demonstrated the role of similar compounds as intermediates in the synthesis of small molecule anticancer drugs. A study focused on the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, showing its importance in the synthesis of kinase inhibitors (Xiong et al., 2018).

Stereoselective Reactions

The compound has been used in enantioselective allylic substitution reactions catalyzed by chiral palladium complexes. These studies highlight its role in achieving high stereoselectivity in organic synthesis (Matt et al., 1995).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of diethyl malonate, similar to the compound , have been used for the synthesis of various drugs. For example, a study on the synthesis of food flavor 4-pentenoic acid utilized diethyl malonate in its production process, indicating the compound's relevance in flavor and fragrance chemistry (Wan-bin, 2007).

Safety and Hazards

The compound is classified as an eye irritant and skin irritant . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

diethyl 2-(3-phenylprop-2-ynyl)-2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-4-14-19(17(20)22-5-2,18(21)23-6-3)15-10-13-16-11-8-7-9-12-16/h4,7-9,11-12H,1,5-6,14-15H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPBIVGRCZUELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC#CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435458
Record name Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143633-91-4
Record name Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.